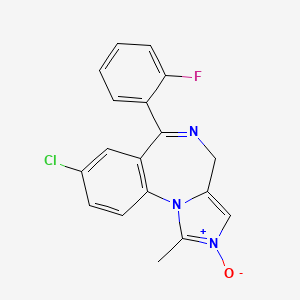
Midazolam 2-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Midazolam 2-Oxide is a derivative of midazolam, a well-known benzodiazepine used primarily for its sedative, anxiolytic, and anticonvulsant properties. This compound retains the core structure of midazolam but includes an additional oxygen atom, which can significantly alter its chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Midazolam 2-Oxide can be synthesized through various methods, including the oxidation of midazolam. One common approach involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced oxidation techniques and catalysts can further improve the yield and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Midazolam 2-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can revert this compound back to midazolam.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce higher oxides, while reduction can yield midazolam.
Wissenschaftliche Forschungsanwendungen
Midazolam 2-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its pharmacological properties, including its potential use as a sedative or anticonvulsant.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Midazolam 2-Oxide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effect of GABA on neuronal excitability. This results in sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA receptor and associated ion channels, which play a crucial role in regulating neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Midazolam: The parent compound, widely used for its sedative and anxiolytic properties.
Diazepam: Another benzodiazepine with similar pharmacological effects but a different chemical structure.
Alprazolam: Known for its anxiolytic properties, with a different substitution pattern on the benzodiazepine ring.
Uniqueness: Midazolam 2-Oxide is unique due to its additional oxygen atom, which can alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its onset of action, duration of effect, and metabolic pathways compared to other benzodiazepines.
Eigenschaften
CAS-Nummer |
59468-86-9 |
|---|---|
Molekularformel |
C18H13ClFN3O |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-2-oxido-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium |
InChI |
InChI=1S/C18H13ClFN3O/c1-11-22(24)10-13-9-21-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
QVPQNEQZMOGERL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)
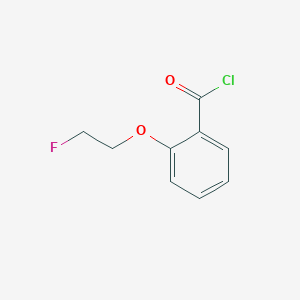

![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)
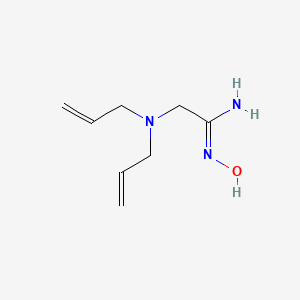
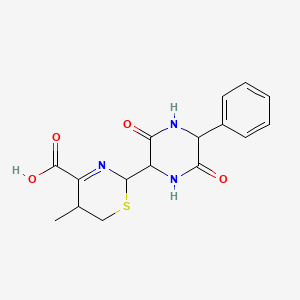
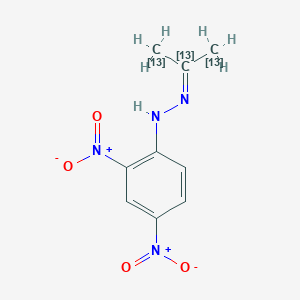
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)

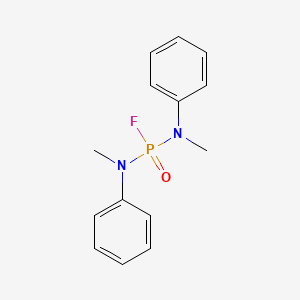
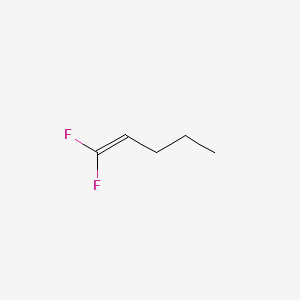

![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
